molecular formula C6H8N2OS B179397 5,6-Dimethyl-2-thiouracil CAS No. 28456-54-4

5,6-Dimethyl-2-thiouracil

Cat. No. B179397
CAS RN: 28456-54-4
M. Wt: 156.21 g/mol
InChI Key: MEAKRQUSGACTFV-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-thiouracil is a heterocyclic compound . It has been used as a building block in the synthesis of anti-HIV-1 pyrimidinones . It has also been used as an internal standard for the quantification of thyreostats, including 2-thiouracil, in bovine plasma .


Molecular Structure Analysis

The molecular structure of 5,6-Dimethyl-2-thiouracil is represented by the empirical formula C6H8N2OS . The molecular weight is 156.21 . The SMILES string representation is CC1=C©C(=O)NC(=S)N1 .


Physical And Chemical Properties Analysis

5,6-Dimethyl-2-thiouracil is a solid substance . Its melting point is reported to be between 284-288 °C (lit.) .

Scientific Research Applications

Medical Field: Antithyroid Drug

  • Application Summary : 5,6-Dimethyl-2-thiouracil has been identified as an antithyroid drug . It is used to treat hyperthyroidism, a condition where the thyroid gland produces too much thyroid hormone.
  • Results or Outcomes : The drug works by decreasing the amount of thyroid hormone produced by the thyroid gland, thereby reducing the symptoms of hyperthyroidism .

Chemical Field: Heterocyclic Building Block

  • Application Summary : 5,6-Dimethyl-2-thiouracil is used as a heterocyclic building block in the field of chemistry .

Medical Field: Cancer Treatment

  • Application Summary : The synthetic pyrimidine analog 5-fluorouracil (5-FU) is an antimetabolite drug that has been widely used for the treatment of various types of cancer like colon, breast, and other cancers .
  • Methods of Application : 5-FU interferes with the cellular biosynthetic activity by inhibiting thymidylate synthase or by misincorporation of its metabolites into nucleic acid .
  • Results or Outcomes : The use of 5-FU can lead to a decrease in cancer cell proliferation, thereby aiding in the treatment of the disease .

Chemical Field: Synthesis of Antiviral Agents

  • Application Summary : 5,6-Dimethyl-2-thiouracil can be used in the synthesis of antiviral agents . Specifically, uracil derivatives containing aryl substituents attached by a short bridge at position 6 of the pyrimidine ring are important structural units used for the production of one of the most studied groups of non-nucleoside inhibitors of HIV reverse transcriptase .

Medical Field: Wound Healing

  • Application Summary : 5,6-Dimethyl-2-thiouracil has been found to enhance cell growth and proliferation, accelerate wound, ulcer, and burn healing, and increase resistance to infection .
  • Results or Outcomes : The use of 5,6-Dimethyl-2-thiouracil can lead to improved wound healing and increased resistance to infection .

Safety And Hazards

The safety information available indicates that 5,6-Dimethyl-2-thiouracil may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended .

properties

IUPAC Name

5,6-dimethyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-3-4(2)7-6(10)8-5(3)9/h1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAKRQUSGACTFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=S)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182653
Record name 5,6-Dimethylthiouracil
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Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-2-thiouracil

CAS RN

28456-54-4
Record name 5,6-Dimethyl-2-thiouracil
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Record name Uracil, 5,6-dimethyl-2-thio-
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Record name 28456-54-4
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Record name 5,6-Dimethylthiouracil
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Record name 5,6-Dimethyl-2-thiouracil
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Synthesis routes and methods

Procedure details

To a stirred solution of potassium tert-butoxide (15.71 g, 0.140 mol) in tetrahydrofuran (200 mL) was added a solution of ethyl 2-methyl-3-oxobutanoate (20.0 g, 0.14 mol) and thiourea (10.55 g, 0.14 mol) in dry ethanol (150 mL). The resulting mixture was refluxed for 15 minutes and cooled down to ambient temperature. The formed precipitate was collected by filtration, washed with tetrahydrofuran (200 mL), and dissolved in water (200 mL). Acetic acid (100 mL) was added in to the resulting solution. The formed precipitate was collected by filtration and dried to yield 17 g (78.5%) of the titled compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.74 (s, 3H) 2.09 (s, 3H) 12.19 (s, 1H).
Quantity
15.71 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.55 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
78.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,6-Dimethyl-2-thiouracil
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Reactant of Route 5
5,6-Dimethyl-2-thiouracil
Reactant of Route 6
5,6-Dimethyl-2-thiouracil

Citations

For This Compound
58
Citations
M Draminski, K Turski, Y Tateoka, T Kimura… - Chemical and …, 1998 - jstage.jst.go.jp
Twenty four thiouracil derivatives, including Nº-allyl-(19) and N"-allyl-2-thiouracil (20) were synthesized and their pharmacological effects [sedative-hypnotic activity (loss of righting …
Number of citations: 17 www.jstage.jst.go.jp
WM Hützler, E Egert - Acta Crystallographica Section C: Structural …, 2014 - scripts.iucr.org
The preferred hydrogen-bonding patterns in the crystal structures of 5-propyl-2-thiouracil, C7H10N2OS, (I), 5-methoxy-2-thiouracil, C5H6N2O2S, (II), 5-methoxy-2-thiouracil–N,N-…
Number of citations: 2 scripts.iucr.org
J Kaválek, V Macháček, V Štěrba - Collection of Czechoslovak …, 1983 - cccc.uochb.cas.cz
The reaction of ethyl 3-oxobutanoate with N-methylthiourea in alkoxide medium gives a mixture (1 : 20) of 1,6-dimethyl-2-thiouracil and 3,6-dimethyl-2-thiouracil: the latter isomer has …
Number of citations: 1 cccc.uochb.cas.cz
ER Garrett, DJ Weber - Journal of Pharmaceutical Sciences, 1970 - Wiley Online Library
The divalent metals, Cu ++ , Pb ++ , Cd ++ , Ni ++ , and Zn ++ , complex with the 5‐ and/or 6‐alkyl‐substituted thiouracils, HU. Significant concentrations of MU + and MU 2 complexes in …
Number of citations: 44 onlinelibrary.wiley.com
S Abuín, F Centrich, A Rúbies, R Companyó… - Analytica chimica …, 2008 - Elsevier
A method based on ultra-performance liquid chromatography–electrospray ionisation–tandem mass spectrometry for the determination of six thyreostatic drugs in thyroid tissue has …
Number of citations: 30 www.sciencedirect.com
ER Garrett, DJ Weber - Journal of Pharmaceutical Sciences, 1971 - Elsevier
Complexes of Cu +2 , Cd +2 , and Pb +2 with 2-thiouracil, 6-n-propyl-2-thiouracil, 6-methyl-2-thiouracil, 5-methyl-2-thiouracil, and 5,6-dimethyl-2-thiouracil have lower absorptivities than …
Number of citations: 10 www.sciencedirect.com
S Abuín, R Companyó, F Centrich, A Rúbies… - … of Chromatography A, 2008 - Elsevier
A method based on ultra-performance liquid chromatography–electrospray ionisation-tandem mass spectrometry (UPLC–MS/MS) for the determination of six thyreostatic drugs in …
Number of citations: 37 www.sciencedirect.com
U Niedballa, H Vorbrüggen - The Journal of Organic Chemistry, 1974 - ACS Publications
The reaction of silylated 6-methyl-as well as 5, 6-dimethyluracil with 1-0-acetyl-2, 3, 5-tri-O-benzoyl-dD-ribo-furanose and 1, 2, 3, 4, 6-penta-O-acetyl-dD-glucopyranose gave strikingly …
Number of citations: 115 pubs.acs.org
K De Wasch, HFB Brabander, S Impens… - … of Chromatography A, 2001 - Elsevier
This paper describes a method for extraction of tapazol, thiouracil, methylthiouracil, propylthiouracil and mercaptobenzimidazol (MBI) from thyroid tissue. The solid-phase extraction …
Number of citations: 87 www.sciencedirect.com
M Reig, N Batlle, JL Navarro, F Toldrá - Proceedings of the international congress in …, 2005
Number of citations: 4

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